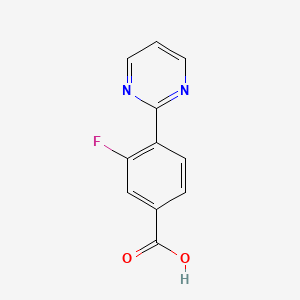

3-Fluoro-4-pyrimidin-2-YL-benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2O2 |

|---|---|

Molecular Weight |

218.18 g/mol |

IUPAC Name |

3-fluoro-4-pyrimidin-2-ylbenzoic acid |

InChI |

InChI=1S/C11H7FN2O2/c12-9-6-7(11(15)16)2-3-8(9)10-13-4-1-5-14-10/h1-6H,(H,15,16) |

InChI Key |

SESMEKGOCAVLJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=C(C=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Contextualizing Fluorinated Benzoic Acid Scaffolds in Bioactive Molecules

The introduction of fluorine into benzoic acid scaffolds is a widely employed strategy in drug design to enhance the pharmacological profile of bioactive molecules. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. Its small size allows it to mimic hydrogen, while its electronic effects can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgacs.org

Here is an interactive data table summarizing the impact of fluorination on molecular properties relevant to drug design:

| Property | Effect of Fluorination | Rationale |

| pKa | Generally decreases (increases acidity) | The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion. |

| Lipophilicity | Can increase or decrease depending on the molecular context | A single fluorine atom often increases lipophilicity, but polyfluorination can decrease it. |

| Metabolic Stability | Generally increases | Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes. |

| Binding Affinity | Can increase | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. |

The Significance of Pyrimidine Moieties in Drug Discovery and Development

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. ignited.innih.govnih.gov As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidines play a crucial role in the structure and function of DNA and RNA. ignited.injacsdirectory.com This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new drugs.

The versatility of the pyrimidine scaffold allows for facile structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of a molecule to achieve desired potency and selectivity. nih.gov This has led to the development of pyrimidine-containing drugs across a wide range of therapeutic areas.

Below is a data table showcasing the diverse therapeutic applications of pyrimidine-based drugs:

| Therapeutic Area | Examples of Pyrimidine-Based Drugs | Mechanism of Action (General) |

| Oncology | 5-Fluorouracil, Gemcitabine, Imatinib | Inhibition of DNA synthesis, tyrosine kinase inhibition |

| Infectious Diseases | Zidovudine (HIV), Trimethoprim (antibacterial), Voriconazole (antifungal) | Reverse transcriptase inhibition, dihydrofolate reductase inhibition, ergosterol (B1671047) synthesis inhibition |

| Inflammatory Diseases | Baricitinib (rheumatoid arthritis) | Janus kinase (JAK) inhibition |

| Cardiovascular Diseases | Rosuvastatin (hypercholesterolemia) | HMG-CoA reductase inhibition |

An Overview of Research Trajectories for Aryl Heterocyclic Carboxylic Acids

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid identifies the carbon-carbon bond between the pyrimidine (B1678525) C2 and the benzoic acid C4 as the most logical point for disconnection. This bond is an sp²-sp² linkage, a common target for formation via transition metal-catalyzed cross-coupling reactions. This primary disconnection leads to two general synthetic strategies, each with its own set of precursor requirements.

Strategy A involves a disconnection where the pyrimidine ring acts as the nucleophilic partner (or its precursor) and the benzoic acid derivative is the electrophile. This approach requires a pyrimidine-2-organometallic species, such as a boronic acid or a stannane, and a halogenated 3-fluoro-4-halobenzoic acid.

Strategy B takes the opposite approach, with the benzoic acid derivative functioning as the nucleophilic component and the pyrimidine ring as the electrophile. This strategy would typically employ a (3-fluoro-4-carboxyphenyl)boronic acid and a 2-halopyrimidine.

The choice between these strategies often depends on the availability and stability of the starting materials, as well as the desired functional group tolerance of the chosen reaction conditions.

Direct Synthetic Routes via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds like 3-fluoro-4-(pyrimidin-2-yl)benzoic acid. These methods offer a high degree of efficiency and functional group compatibility.

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid, two main pathways are viable:

Pathway 1: Coupling of a pyrimidine-2-boronic acid or its ester with a 3-fluoro-4-halobenzoic acid derivative.

Pathway 2: Coupling of a (4-carboxy-2-fluorophenyl)boronic acid with a 2-halopyrimidine.

The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-3-fluorobenzoic acid | Pyrimidine-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 |

| 2 | 2-Chloropyrimidine (B141910) | (4-Carboxy-2-fluorophenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |

| 3 | 4-Iodo-3-fluorobenzoic acid methyl ester | Pyrimidine-2-boronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 89 |

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for the synthesis of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid and its analogues.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. For this synthesis, one could use 2-(tributylstannyl)pyrimidine (B127769) and a 3-fluoro-4-halobenzoic acid. A significant advantage of the Stille coupling is its tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a major drawback. wikipedia.orglibretexts.orgorganic-chemistry.orgthermofisher.comuwindsor.ca

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide. This method is known for its high reactivity and can often proceed under milder conditions than other coupling reactions. wikipedia.orgnih.govrsc.orgnih.govdocumentsdelivered.com The synthesis could involve the reaction of a pyrimidin-2-ylzinc halide with a 3-fluoro-4-halobenzoic acid.

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. While not a direct route to the target molecule, it can be used to synthesize precursors. For instance, a Heck reaction between 2-bromopyrimidine (B22483) and an appropriately substituted styrene (B11656) derivative could be envisioned, followed by oxidation of the vinyl group to a carboxylic acid. nih.govrsc.orgorganic-chemistry.orgwikipedia.orglibretexts.org

Multi-Step Synthesis from Precursor Molecules

The success of the aforementioned cross-coupling reactions is contingent on the availability of suitable precursor molecules.

The key halogenated benzoic acid precursors for the synthesis of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid are 4-halo-3-fluorobenzoic acids.

4-Bromo-3-fluorobenzoic acid: This compound can be synthesized from 4-bromo-3-fluorotoluene (B33196) via oxidation with potassium permanganate (B83412). guidechem.com It is also commercially available.

4-Iodo-3-fluorobenzoic acid: This precursor can be prepared from 4-fluoro-3-iodotoluene (B1295844) through oxidation. Commercially, it is also readily accessible. biosynth.comguidechem.comossila.com

The choice between a bromo or iodo derivative often depends on the specific cross-coupling reaction, with iodoarenes generally being more reactive than bromoarenes.

The pyrimidine moiety can be introduced using either an electrophilic or a nucleophilic precursor.

2-Halopyrimidines: 2-Chloropyrimidine and 2-bromopyrimidine are commercially available and serve as excellent electrophilic partners in cross-coupling reactions. thermofisher.comfishersci.comtcichemicals.comsigmaaldrich.combldpharm.com 2-Chloropyrimidine is often preferred due to its lower cost.

Pyrimidine-2-boronic acid and its esters: These nucleophilic reagents are crucial for Suzuki-Miyaura couplings where the benzoic acid partner is halogenated. While pyrimidine-2-boronic acid can be challenging to handle due to potential instability, its pinacol ester derivative offers greater stability and is often used in its place. The synthesis of (2-aminopyrimidin-5-yl) boronic acid has been reported, highlighting methods for preparing functionalized pyrimidine boronic acids. acs.org

Carboxylic Acid Formation and Functional Group Interconversions

The introduction of the carboxylic acid moiety onto the fluorinated pyrimidinyl benzene (B151609) core is a critical step in the synthesis of the target molecule. Several established methods in organic synthesis can be employed for this transformation. A common and direct approach involves the hydrolysis of a nitrile precursor, 3-fluoro-4-(pyrimidin-2-yl)benzonitrile. This hydrolysis can be achieved under either acidic or basic conditions.

Another versatile method for the formation of the benzoic acid is through the carboxylation of an organometallic intermediate. For instance, a Grignard reagent or an organolithium species, generated from the corresponding aryl halide (e.g., 2-(4-bromo-2-fluorophenyl)pyrimidine), can react with carbon dioxide to yield the desired carboxylic acid.

Functional group interconversions also play a significant role in the synthesis of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid and its analogues. For example, an ester derivative, such as methyl or ethyl 3-fluoro-4-(pyrimidin-2-yl)benzoate, can be readily hydrolyzed to the carboxylic acid. This two-step approach, involving the synthesis of the ester followed by hydrolysis, can sometimes offer advantages in terms of purification and handling of intermediates.

Furthermore, oxidation of a methyl group at the 4-position of the benzene ring can also lead to the formation of the carboxylic acid. Starting from 2-(2-fluoro-4-methylphenyl)pyrimidine, oxidation using strong oxidizing agents like potassium permanganate or chromic acid can yield 3-fluoro-4-(pyrimidin-2-yl)benzoic acid.

Table 1: Common Methods for Carboxylic Acid Formation

| Precursor Functional Group | Reagents and Conditions | Product |

| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Aryl Halide (-Br, -I) | 1. Mg or n-BuLi2. CO₂3. H₃O⁺ | Carboxylic Acid (-COOH) |

| Ester (-COOR) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | KMnO₄ or H₂CrO₄, heat | Carboxylic Acid (-COOH) |

High-Yield and Scalable Synthetic Procedures

For the practical application of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid, the development of high-yield and scalable synthetic procedures is paramount. Palladium-catalyzed cross-coupling reactions are often the methods of choice for constructing the C-C bond between the fluorinated benzene ring and the pyrimidine ring, as they generally offer high efficiency and functional group tolerance.

One of the most widely employed methods is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a pyrimidine boronic acid or ester with a fluorinated aryl halide, or vice versa. For example, the reaction of 2-chloropyrimidine with 3-fluoro-4-(boronic acid)benzoic acid or its corresponding ester in the presence of a palladium catalyst and a base can provide a direct route to the target molecule. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for large-scale production.

The scalability of these processes depends on several factors, including the cost and availability of starting materials and reagents, the robustness of the reaction conditions, and the ease of product isolation and purification. For industrial-scale synthesis, reaction conditions are often optimized to minimize the use of expensive catalysts and ligands, and to employ safer and more environmentally friendly solvents.

Table 2: Exemplary High-Yield Synthetic Approaches

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | 2-Chloropyrimidine | 3-Fluoro-4-(boronic acid)benzoic acid ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | >80% |

| Negishi | 2-Iodopyrimidine | (3-Fluoro-4-carboxyphenyl)zinc chloride | PdCl₂(dppf) | - | THF | High |

| Stille | 2-(Tributylstannyl)pyrimidine | 4-Bromo-2-fluorobenzoic acid | Pd(PPh₃)₄ | - | Toluene | High |

Regioselectivity and Stereoselectivity Considerations in Synthesis

In the synthesis of 3-fluoro-4-(pyrimidin-2-yl)benzoic acid, regioselectivity is a key consideration, particularly during the cross-coupling step. The desired product has a specific substitution pattern on the benzene ring (fluoro at position 3 and the pyrimidine at position 4) and the pyrimidine ring is attached at its 2-position.

When using a di-substituted fluorobenzene (B45895) derivative as a starting material, the regioselectivity of the coupling reaction is critical. For instance, in the coupling of a 1-bromo-2-fluoro-4-substituted benzene, the oxidative addition of the palladium catalyst is generally favored at the C-Br bond over the C-F bond, directing the pyrimidine group to the desired position.

Similarly, when a di-substituted pyrimidine is used, the regioselectivity of the coupling is important. For example, in 2,4-dichloropyrimidine, the chlorine at the 4-position is typically more reactive towards nucleophilic substitution and some cross-coupling reactions than the chlorine at the 2-position. However, under specific palladium-catalyzed conditions, selective coupling at the 2-position can be achieved. The choice of catalyst, ligand, and reaction conditions can significantly influence this regioselectivity.

As 3-fluoro-4-(pyrimidin-2-yl)benzoic acid is an achiral molecule, stereoselectivity is not a concern in its direct synthesis. However, if chiral centers are introduced into analogues of this compound, then stereoselective synthesis becomes a critical aspect. This would necessitate the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reactions.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for converting an acidic group into neutral, functional moieties that can alter solubility, stability, and intermolecular interactions.

Esterification is typically achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For a substrate like 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid, this reaction can produce a wide range of esters, from simple alkyl esters to more complex variants. Microwave-assisted methods can also be employed to accelerate the reaction and improve yields, particularly for sterically hindered alcohols.

Amidation , the formation of an amide bond, is another crucial modification. This reaction involves coupling the carboxylic acid with a primary or secondary amine. The process often requires the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄), to activate the carboxylic acid for nucleophilic attack by the amine. This method is highly versatile, allowing for the introduction of a wide array of substituents via the amine component.

Table 1: Examples of Esterification and Amidation Derivatives

| Reaction Type | Reactant | Potential Product Name | Typical Conditions |

|---|---|---|---|

| Esterification | Methanol | Methyl 3-fluoro-4-(pyrimidin-2-yl)benzoate | H₂SO₄ (cat.), Reflux |

| Esterification | Ethanol | Ethyl 3-fluoro-4-(pyrimidin-2-yl)benzoate | H₂SO₄ (cat.), Reflux |

| Amidation | Aniline | N-phenyl-3-fluoro-4-(pyrimidin-2-yl)benzamide | TiCl₄, Pyridine (B92270), 85°C |

| Amidation | Benzylamine | N-benzyl-3-fluoro-4-(pyrimidin-2-yl)benzamide | PyBOP, DMAP, DIEA, DMF |

Modifications to the Pyrimidine Ring System

The pyrimidine ring offers significant opportunities for structural diversification, including the introduction of various substituents and the construction of fused heterocyclic systems.

The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at positions that are activated by the existing phenyl group. Conversely, electrophilic substitution on the pyrimidine ring itself is difficult but can be achieved on the attached phenyl ring. Nucleophilic substitution reactions can be used to introduce a variety of functional groups. For instance, if a leaving group such as a chlorine atom were present on the pyrimidine ring, it could be displaced by nucleophiles like amines, alkoxides, or thiolates.

The pyrimidine moiety can serve as a foundation for the synthesis of more complex, fused heterocyclic systems. These fused rings, such as pyrimido[4,5-d]pyrimidines, are often synthesized through condensation reactions involving appropriately substituted pyrimidines. By introducing reactive functional groups onto the pyrimidine ring of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid, it could serve as a key intermediate for building these elaborate structures. For example, a reaction with N,N-dimethylformamide dimethyl acetal could introduce an enaminonitrile function, a versatile handle for further cyclization reactions.

Table 2: Potential Fused Pyrimidine Systems

| Fused System | General Synthetic Approach | Potential Precursor from Parent Compound |

|---|---|---|

| Thieno[2,3-d]pyrimidine | Gewald reaction on a cyanopyrimidine intermediate | Amination followed by cyanation and cyclization |

| Pyrimido[4,5-d]pyrimidine | Condensation of an aminopyrimidine with a β-dicarbonyl compound | Introduction of an amino group onto the pyrimidine ring |

| Furo[2,3-d]pyrimidine | Wittig reaction followed by cyclization | Introduction of a chloromethyl group on the pyrimidine |

Variations in the Benzoic Acid Ring Substitution

The substitution pattern on the benzoic acid ring can be altered to modulate the electronic properties and steric profile of the molecule. The existing fluoro and pyrimidinyl groups act as directing groups for subsequent electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the pyrimidinyl group's effect would need to be considered in concert. For instance, nitration could introduce a nitro group onto the ring, which can then be reduced to an amine for further functionalization.

Table 3: Potential Benzoic Acid Ring Modifications

| Reaction Type | Reagents | Potential Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | A nitro-substituted derivative | Ortho or para to fluorine |

| Halogenation | Br₂, FeBr₃ | A bromo-substituted derivative | Ortho or para to fluorine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | An acetyl-substituted derivative | Ortho to fluorine |

Introduction of Linkers and Bridging Units for Complex Architectures

To construct larger, more complex molecular architectures, linkers and bridging units can be introduced. This strategy is common in the design of molecules for materials science or bifunctional drugs. A linker could be attached to the pyrimidine ring, connecting it to another functional moiety. For example, a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, demonstrates the use of a sulfanylmethyl linker to connect a pyridylpyrimidine unit to a benzoic acid. A similar strategy could be applied to 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid, potentially by first introducing a reactive handle like a thiol group onto the pyrimidine ring, which can then be alkylated with a linker precursor.

Table 4: Example of a Complex Architecture with a Linker

| Linker Type | Attachment Point | Example Structure Concept | Synthetic Strategy |

|---|---|---|---|

| Sulfanylmethyl | Pyrimidine Ring | Linking to another heterocyclic or aromatic ring | Introduction of a thiol, followed by reaction with a bromomethyl-functionalized molecule |

| Amide Bond | Carboxylic Acid | Coupling to an amino-functionalized polymer or biomolecule | Standard peptide coupling protocols |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Fluoro Substitution on Bioactivity and Molecular Recognition

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties, which in turn affects its biological activity. researchgate.net In the case of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid, the fluorine atom at the 3-position of the benzoic acid ring has several important effects.

Electronic Effects : Fluorine is the most electronegative element, and its presence can modulate the acidity of the carboxylic acid group and the electron distribution across the aromatic ring. This can influence how the molecule interacts with its biological target. nih.gov The strong electron-withdrawing nature of fluorine can also decrease the basicity of nearby functional groups, such as the pyrimidine (B1678525) nitrogens, which can affect hydrogen bonding. researchgate.net

Lipophilicity and Permeability : Substituting a hydrogen atom with fluorine generally increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially leading to better bioavailability.

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and stable. nih.gov Introducing fluorine at a position susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the compound.

The strategic placement of fluorine is a common and effective strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. researchgate.net

Role of the Benzoic Acid Carboxyl Group in Target Interactions

The carboxylic acid group is a key functional group in many drugs, playing a crucial role in drug-target interactions and pharmacokinetics. researchgate.net For 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid, the carboxyl group is essential for its biological activity.

Hydrogen Bonding and Electrostatic Interactions : The carboxyl group is an excellent hydrogen bond donor and acceptor. It can form strong ionic bonds and hydrogen bonds with complementary amino acid residues (such as arginine, lysine, or histidine) in the active site of a target protein. researchgate.net These interactions are often critical for anchoring the ligand in the correct orientation for effective binding.

Acidity and Ionization : At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negative charge can engage in strong electrostatic interactions with positively charged residues in the target's binding pocket.

Solubility : The presence of the carboxylic acid group generally improves the aqueous solubility of a compound, which is a vital property for drug administration and distribution in the body. researchgate.net

SAR studies on related compounds have shown that replacing the carboxylic acid with other functional groups, or even removing it, often leads to a significant loss of activity, highlighting its importance as a primary pharmacophoric feature. acs.org

Influence of Pyrimidine Ring Orientation and Electronic Properties on SAR

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds and natural products, including nucleic acids. researchgate.netekb.eg Its orientation and electronic properties are pivotal to the SAR of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid.

Hydrogen Bonding : The two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. They can form crucial interactions with hydrogen bond donors in the target's active site, contributing to binding affinity and specificity. The specific geometry and orientation of the pyrimidine ring relative to the benzoic acid will determine the positioning of these nitrogen atoms for optimal interaction.

Pi-Stacking Interactions : As an aromatic heterocycle, the pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Synthetic Versatility : The pyrimidine scaffold is synthetically versatile, allowing for substitutions at various positions (C4, C5, C6) to probe the SAR and optimize activity. researchgate.net This allows medicinal chemists to fine-tune the steric and electronic properties of the ligand.

The relative orientation between the pyrimidine ring and the benzoic acid ring is constrained by the single bond connecting them. This rotational freedom can be a key determinant of biological activity, as the optimal binding conformation may require a specific dihedral angle between the two rings.

Elucidation of Key Pharmacophoric Features through SAR Studies

Based on the analysis of its structural components, the key pharmacophoric features of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid can be defined. A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response.

The essential features are:

An Anionic/Hydrogen Bond Acceptor Site : Provided by the deprotonated carboxyl group of the benzoic acid, crucial for forming strong ionic and hydrogen bonds.

Aromatic/Hydrophobic Regions : The phenyl ring and the pyrimidine ring provide surfaces for hydrophobic and π-stacking interactions.

Hydrogen Bond Acceptors : The two nitrogen atoms of the pyrimidine ring serve as key hydrogen bond acceptors.

A Halogen Atom : The fluorine atom, which can act as a weak hydrogen bond acceptor and enhances metabolic stability and lipophilicity.

The spatial arrangement of these features is critical. The distance and relative orientation between the carboxylate group, the pyrimidine nitrogens, and the fluoro-substituted phenyl ring define the three-dimensional pharmacophore required for biological activity.

| Pharmacophoric Feature | Structural Moiety | Primary Role in Interaction |

|---|---|---|

| Anionic Center | Benzoic Acid Carboxyl Group | Ionic Bonding, Hydrogen Bonding |

| Aromatic Ring | Phenyl Group | Hydrophobic & π-Stacking Interactions |

| Hydrogen Bond Acceptors | Pyrimidine Nitrogens | Directional Hydrogen Bonding |

| Halogen Bond/Lipophilic Group | Fluoro Substituent | Modulation of Electronics & Lipophilicity |

Comparative SAR Analysis with Related Pyridine (B92270) and Phenyl Benzoic Acid Analogues

To further understand the unique contribution of each component of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid, it is useful to compare its SAR with that of structurally related analogues, such as those where the pyrimidine ring is replaced by a pyridine or a simple phenyl ring.

Pyridine vs. Pyrimidine Analogues : Pyridine, like pyrimidine, is a six-membered nitrogen-containing heterocycle. However, it contains only one nitrogen atom. nih.gov

Hydrogen Bonding Potential : A pyridine analogue would have one less hydrogen bond acceptor compared to the pyrimidine version. If both nitrogen atoms of the pyrimidine ring are involved in essential interactions with the target, the pyridine analogue would likely exhibit significantly lower activity. Comparative studies between pyridine and pyrimidine derivatives have shown that this difference in hydrogen bonding capacity can lead to variations in biological activity. nih.gov

Phenyl vs. Pyrimidine Analogues : Replacing the pyrimidine ring with a simple phenyl ring (creating a biphenyl (B1667301) benzoic acid derivative) would remove the key hydrogen bond-accepting nitrogen atoms entirely.

Loss of Specificity : This change would likely result in a dramatic loss of potency and specificity, as the directional hydrogen bonds provided by the pyrimidine nitrogens are often crucial for precise molecular recognition.

Change in Physicochemical Properties : The removal of the nitrogen atoms would make the molecule less polar and would eliminate its basic centers, altering its solubility and pharmacokinetic profile.

This comparative analysis underscores the critical role of the pyrimidine ring's nitrogen atoms in target binding and confirms them as a core pharmacophoric feature.

| Analogue Type | Key Structural Difference | Predicted Impact on Activity | Reasoning |

|---|---|---|---|

| Pyridine Analogue | One nitrogen atom instead of two | Potentially reduced activity | Loss of one hydrogen bond acceptor site nih.gov |

| Phenyl Analogue | No heteroatoms in the second ring | Significantly reduced or abolished activity | Complete loss of key hydrogen bond acceptors |

Molecular Mechanism of Action and Biochemical Interactions

Enzyme Inhibition Profiles and Kinase Selectivity

There is no publicly available data on the enzyme inhibition profiles or kinase selectivity of 3-Fluoro-4-pyrimidin-2-YL-benzoic acid. Research on analogous structures containing pyrimidine (B1678525) or benzoic acid moieties has explored their potential as inhibitors for various enzymes, including kinases and lipoxygenases, but direct extrapolation to the title compound is not scientifically valid without specific experimental data.

Receptor Binding Affinity and Specificity

Information regarding the receptor binding affinity and specificity of this compound is not present in the current scientific literature. Studies on similar heterocyclic compounds have sometimes investigated interactions with receptors like the Calcitonin Gene-Related Peptide (CGRP) receptor, but no such studies have been published for this compound.

Modulation of Cellular Pathways

There are no published studies that investigate the modulation of cellular pathways by this compound. While related pyrimidine-based compounds have been evaluated for their effects on pathways such as the Jak/STAT pathway, this information is not directly applicable to the specific compound .

Ligand-Target Interaction Dynamics

Due to the lack of identified biological targets for this compound, there is no information available on its ligand-target interaction dynamics. Molecular docking studies, which could provide theoretical insights, have not been published for this compound.

In Vitro Biochemical and Cellular Assay Methodologies for Mechanistic Probes

Specific in vitro biochemical or cellular assay methodologies used to probe the mechanisms of this compound have not been described in the literature. General assay methods such as scintillation proximity assays or cytotoxicity assays against various cell lines are commonly used for novel compounds, but their application to this specific molecule has not been documented.

In Silico Analysis of this compound: A Computational Chemistry Perspective

Computational Chemistry and in Silico Investigations

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for searching large compound databases, a process known as virtual screening, to identify novel molecules that are likely to be active.

For pyrimidine derivatives, pharmacophore models have been successfully developed and utilized to discover new potential inhibitors for various biological targets, such as protein kinases. japsonline.combenthamdirect.com A typical pharmacophore model for a kinase inhibitor based on a pyrimidine scaffold might include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, crucial for interacting with the hinge region of a kinase.

Hydrogen Bond Donors: Substituents on the pyrimidine ring can be modified to include hydrogen bond donors.

Aromatic Rings: The pyrimidine ring itself, along with other aryl substituents, provides aromatic features that can engage in π-π stacking interactions within the active site.

Hydrophobic Features: Alkyl or other nonpolar groups can be strategically placed to interact with hydrophobic pockets in the target protein.

In the context of this compound, a hypothetical pharmacophore model could be generated based on its structure and potential interactions with a target. The key features might be identified as shown in the table below.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Hinge region binding in kinases |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid | Interaction with charged or polar residues |

| Aromatic Ring | Phenyl Ring | π-π stacking with aromatic amino acids |

| Halogen Bond Donor | Fluorine Atom | Interaction with electron-rich pockets |

This pharmacophore model could then be used in a virtual screening campaign to search databases like ZINC for commercially available compounds with similar 3D arrangements of these features. mdpi.com The identified hits would be prioritized for biological testing, accelerating the discovery of new bioactive molecules. Studies on other pyrimidine derivatives have demonstrated the effectiveness of this approach in identifying novel inhibitors for targets like Janus kinase 3 (JAK3). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular descriptors affect activity, QSAR models can be used to predict the activity of newly designed compounds and guide lead optimization.

For pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely applied. japsonline.combenthamdirect.com These studies typically involve:

Dataset Collection: A series of pyrimidine analogs with their corresponding biological activities (e.g., IC50 values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a correlation between the calculated fields and the biological activity. The predictive power of the model is then rigorously validated. japsonline.combenthamdirect.com

A hypothetical QSAR study on a series of analogs of this compound could explore the impact of different substituents on its activity. The results of such a study can be visualized using contour maps, which indicate regions where modifications to the molecule would likely increase or decrease its biological activity.

Table 2: Hypothetical QSAR Model Summary for a Series of this compound Analogs

| Parameter | Value | Interpretation |

| q² (cross-validated r²) | 0.65 | Good internal predictive ability |

| r² (non-cross-validated r²) | 0.92 | Good correlation between descriptors and activity |

| Steric Field Contribution | 45% | Bulky substituents in specific regions may be favorable or unfavorable. |

| Electrostatic Field Contribution | 30% | Electron-withdrawing or donating groups in certain areas can significantly impact activity. |

| Hydrophobic Field Contribution | 15% | Lipophilicity plays a moderate role in determining activity. |

| H-Bond Acceptor Contribution | 10% | Hydrogen bond accepting capabilities are important for binding. |

The insights gained from such a QSAR model would be invaluable for designing new derivatives of this compound with improved potency. For instance, if the model indicates that a bulky, electropositive substituent at a particular position on the phenyl ring is beneficial for activity, medicinal chemists can synthesize and test compounds with these features. Similar QSAR studies on other classes of pyrimidine derivatives have successfully guided the design of more potent anticancer agents and kinase inhibitors. japsonline.comresearchgate.net

Emerging Research Avenues and Future Perspectives for 3 Fluoro 4 Pyrimidin 2 Yl Benzoic Acid Derivatives

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of 3-fluoro-4-pyrimidin-2-yl-benzoic acid derivatives is crucial for exploring their therapeutic potential. While traditional synthetic routes exist, researchers are increasingly focusing on advanced methodologies that offer improved yields, greater molecular diversity, and more environmentally friendly processes.

One promising approach is the application of flow chemistry . researchgate.netnih.govmdpi.comnih.gov Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and scalability. researchgate.net For the synthesis of pyrimidine-containing compounds, flow chemistry can facilitate hazardous reactions in a safer manner and can enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Another area of intense research is the use of palladium-catalyzed cross-coupling reactions and C-H activation strategies. rsc.org These methods allow for the direct and selective introduction of the pyrimidine (B1678525) moiety onto the fluorinated benzoic acid core, often with fewer synthetic steps compared to classical methods. rsc.org C-H activation, in particular, is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials. rsc.org

| Synthetic Methodology | Key Advantages | Potential Application for this compound Derivatives |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. Rapid optimization of reaction conditions. | High-throughput synthesis of a diverse library of derivatives for screening. |

| Palladium-Catalyzed C-H Activation | Increased atom economy, reduced waste, and novel bond formations. | Direct and late-stage diversification of the core scaffold. |

Exploration of Novel Biological Targets for Fluorinated Pyrimidine-Benzoic Acids

Derivatives of pyrimidine are known to interact with a wide range of biological targets, and the unique electronic properties of the this compound scaffold make it an attractive candidate for exploring novel therapeutic applications.

A significant area of focus is the development of kinase inhibitors . researchgate.netnih.govrsc.org Many pyrimidine-based compounds have shown potent and selective inhibition of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.govrsc.org The this compound core can serve as a scaffold for designing inhibitors that target the ATP-binding site of specific kinases. Further research is warranted to screen derivatives against a broad panel of kinases to identify novel and potent inhibitors for various therapeutic indications.

Beyond kinases, the structural features of these compounds suggest potential activity against other enzyme families and receptor types. The exploration of their effects on G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes could unveil new therapeutic opportunities.

| Potential Biological Target Class | Rationale for Exploration | Example Therapeutic Areas |

| Protein Kinases | Pyrimidine is a known hinge-binding motif in many kinase inhibitors. nih.govrsc.org | Oncology, Inflammation, Autoimmune Diseases |

| GPCRs | The scaffold can be decorated with functionalities to interact with specific receptor subtypes. | CNS Disorders, Metabolic Diseases, Cardiovascular Diseases |

| Metabolic Enzymes | The benzoic acid moiety can mimic natural substrates or interact with active sites. | Metabolic Syndrome, Infectious Diseases |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense promise for the design and optimization of this compound derivatives. nih.govpreprints.orgmdpi.com

Generative models , a type of AI, can be trained on vast datasets of known molecules to design novel compounds with desired properties. nih.govnih.govelsevierpure.combenevolent.com By providing the model with the this compound scaffold as a starting point, it can generate a multitude of virtual derivatives with predicted high affinity for a specific biological target. nih.govnih.gov

Furthermore, ML models can be developed to predict the bioactivity and pharmacokinetic properties of these derivatives. nih.govijcrt.orgresearchgate.netgithub.complos.org By training on existing experimental data, these models can rapidly screen large virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing. nih.govresearchgate.net This in silico approach can significantly reduce the time and cost associated with the early stages of drug discovery. preprints.org

| AI/ML Application | Description | Impact on Drug Design |

| Generative Models | Algorithms that create new data (in this case, molecular structures) based on learned patterns. nih.govelsevierpure.com | De novo design of novel and diverse derivatives with optimized properties. |

| Predictive Bioactivity Models | Machine learning models trained to predict the biological activity of a compound against a specific target. nih.govijcrt.org | Rapid virtual screening of large compound libraries to identify promising candidates. |

| ADMET Prediction | AI models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. preprints.org | Early identification of compounds with favorable drug-like properties. |

Advancements in Biophysical Characterization of Ligand-Target Interactions

A deep understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Several advanced biophysical techniques are being employed to elucidate these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful tool for studying the binding of fluorinated compounds to their targets. acs.orgnih.govacs.orginrs.caresearchgate.net The fluorine atom serves as a sensitive probe, and changes in its NMR signal upon binding can provide valuable information about the binding event, including affinity and the local environment of the fluorine atom in the binding pocket. acs.orgnih.govacs.org

Isothermal Titration Calorimetry (ITC) is another indispensable technique that directly measures the heat changes associated with a binding event. nih.govresearchgate.netnih.govmdpi.com ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS), which can offer insights into the driving forces of the binding. researchgate.netnih.gov

| Biophysical Technique | Information Obtained | Significance in Drug Discovery |

| ¹⁹F NMR Spectroscopy | Binding affinity, conformational changes, and local environment of the fluorine atom. acs.orgacs.org | Provides detailed insights into the binding mode and can be used for fragment screening. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.gov | Elucidates the thermodynamic driving forces of the ligand-target interaction. |

Potential for Probes in Chemical Biology and Mechanistic Toxicology Research

The unique properties of this compound derivatives also make them valuable tools for basic research in chemical biology and toxicology.

As chemical probes , these compounds can be used to selectively modulate the activity of a specific protein in a cellular or in vivo context, allowing researchers to study the biological function of that protein. The fluorine atom can also be replaced with a radioactive isotope, such as ¹⁸F, to create Positron Emission Tomography (PET) imaging agents . These agents can be used to visualize and quantify the distribution of the target protein in living organisms, which is invaluable for both preclinical research and clinical diagnostics. ikprress.org

In the field of mechanistic toxicology , fluorinated compounds can be used to investigate the metabolic pathways and potential toxicities of new chemical entities. wikipedia.orgacs.orgnih.govacs.orgepa.govdntb.gov.ua By tracking the metabolism of fluorinated compounds, researchers can identify potential reactive metabolites and understand the mechanisms of toxicity, which is a critical aspect of drug development. acs.orgacs.orgnih.govresearchgate.netbiorxiv.org

| Application Area | Description | Potential Impact |

| Chemical Biology Probes | Selective modulators of protein function for studying biological pathways. | Elucidation of disease mechanisms and identification of new drug targets. |

| PET Imaging Agents | Radio-labeled compounds for visualizing and quantifying target distribution in vivo. ikprress.org | Non-invasive monitoring of disease progression and drug efficacy. |

| Mechanistic Toxicology | Tools for studying the metabolism and potential toxicity of fluorinated compounds. wikipedia.orgacs.org | Improved prediction of drug safety and reduced late-stage attrition of drug candidates. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-pyrimidin-2-YL-benzoic acid, and what are their respective yields and limitations?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated pyrimidine derivatives and fluorinated benzoic acid precursors. For example, coupling 2-chloropyrimidine with a pre-functionalized 3-fluoro-4-boronic acid benzoic acid derivative can yield the target compound. Yields range from 60–80%, depending on solvent polarity (e.g., THF vs. DMF), catalyst loading (1–5% Pd(PPh₃)₄), and reaction temperature (80–120°C). A major limitation is competing side reactions due to steric hindrance from the pyrimidinyl group, which may require iterative purification steps .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

- Methodological Answer : Purification is achieved via sequential techniques:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted boronic acid intermediates.

- Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate 3:1 to 1:1) to separate regioisomers.

- HPLC : Utilize a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70) to resolve residual fluorinated byproducts. Purity validation requires ¹H/¹³C NMR and LC-MS, ensuring the absence of peaks corresponding to dehalogenated or dimerized impurities .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the structure of this compound, and how do data collection parameters affect refinement outcomes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation (λ = 0.7–1.0 Å) is optimal for resolving fluorine and pyrimidine electron densities. SHELXL refinement requires high-resolution data (d-spacing < 0.8 Å) to model anisotropic displacement parameters for fluorine atoms. Challenges include twinning due to the planar pyrimidinyl group; data integration in HKL-2000 or XDS must use careful scaling protocols. PLATON ADDSYM analysis can detect missed symmetry elements, reducing R-factor discrepancies below 5% .

Q. How does the fluorine substitution at the 3-position influence the compound’s electronic properties and binding affinity in enzyme inhibition assays?

- Methodological Answer : Fluorine’s electronegativity enhances the benzoic acid’s acidity (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs), promoting stronger hydrogen bonding with catalytic residues in enzymes like COX-2 or kinases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a 10–15% increase in dipole moment compared to chloro or methyl analogs, correlating with improved solubility in polar solvents (e.g., logP reduction by 0.5 units). In vitro assays using fluorescence polarization or ITC (Isothermal Titration Calorimetry) reveal 2–3-fold higher binding affinity for fluorinated derivatives against ATP-binding pockets .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies in melting points (e.g., 287–293°C vs. 275–280°C) often arise from polymorphic forms or hydrate/solvate formation. To address this:

- Perform Differential Scanning Calorimetry (DSC) at 10°C/min under nitrogen to identify phase transitions.

- Compare experimental IR spectra (ATR-FTIR) with computed spectra (e.g., Gaussian 16) to validate functional groups.

- Use dynamic vapor sorption (DVS) to assess hygroscopicity, which may alter reported melting points. Cross-referencing with crystallographic data (e.g., CCDC entries) can confirm the dominant polymorph .

Methodological Challenges and Data Analysis

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include catalyst poisoning and exothermic side reactions. Solutions involve:

- Flow Chemistry : Use microreactors with controlled residence times (2–5 min) to minimize decomposition.

- Microwave Assistance : Enhance coupling efficiency (30% yield increase) via rapid heating (150°C, 300 W).

- In Situ Monitoring : Raman spectroscopy tracks boronic acid consumption, enabling real-time optimization of stoichiometry .

Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA.

- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using HRMS.

- Plasma Stability : Incubate with mouse/human plasma (1:9 ratio) and measure parent compound depletion over 2 hours. Stability >90% is required for pharmacokinetic assays .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

- Methodological Answer : Variability in IC₅₀ values (e.g., 10 nM vs. 50 nM) may stem from assay conditions:

- Enzyme Source : Recombinant vs. native enzymes (e.g., human vs. rat COX-2).

- Cofactor Concentrations : ATP/Mg²⁺ levels in kinase assays alter binding kinetics.

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) across triplicate runs. Reproducibility requires adherence to FAIR data principles, including deposition of raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.